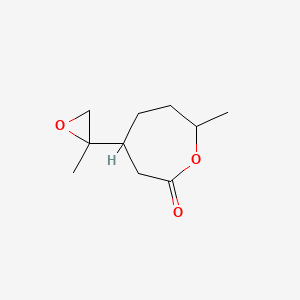
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one is a chemical compound with the molecular formula C10H16O3. It is a derivative of oxepanone and contains an oxirane ring, which is a three-membered cyclic ether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one typically involves a multi-step process. One reported method starts with the hydrogenation of carvone to produce dihydrocarvone. This intermediate is then subjected to epoxidation and ring-expansion reactions to yield the final product. The overall yield of this process is around 25% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, improving yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one has several scientific research applications:
Polymer Science: It is used as a monomer in the ring-opening polymerization to produce functional biodegradable polymers.
Materials Chemistry: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Biomedical Applications: Due to its biodegradability, it is explored for use in medical devices and drug delivery systems.
作用機序
The mechanism of action of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with various functional groups. The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers.
類似化合物との比較
Similar Compounds
4-Isopropenyl-7-methyl-2-oxepanone: This compound is structurally similar but contains an isopropenyl group instead of an oxirane ring.
Dihydrocarvide: Another derivative of carvone, which is used as an intermediate in the synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one.
Uniqueness
This compound is unique due to its oxirane ring, which imparts specific reactivity and allows for the formation of functional polymers. This makes it distinct from other similar compounds that may lack this reactive group.
特性
CAS番号 |
368439-19-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
7-methyl-4-(2-methyloxiran-2-yl)oxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7-3-4-8(5-9(11)13-7)10(2)6-12-10/h7-8H,3-6H2,1-2H3 |
InChIキー |
CPOHXRNUHARBNQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC(=O)O1)C2(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


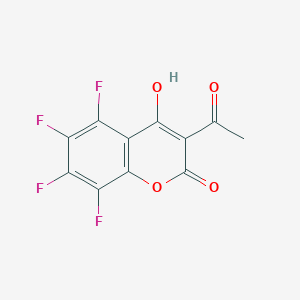


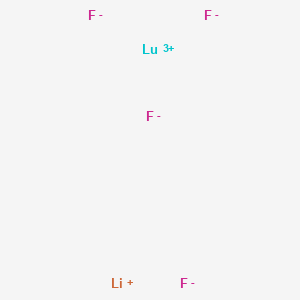
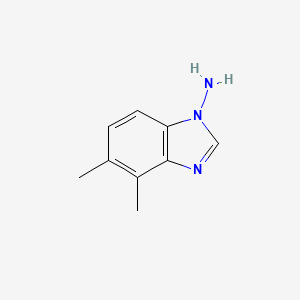
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
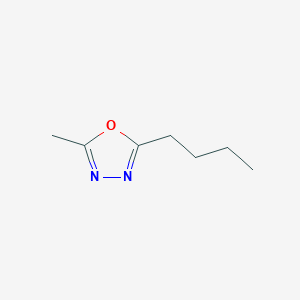
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
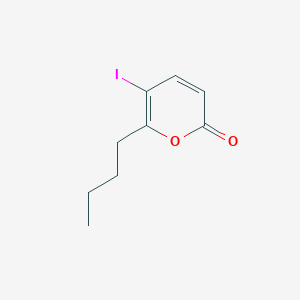
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
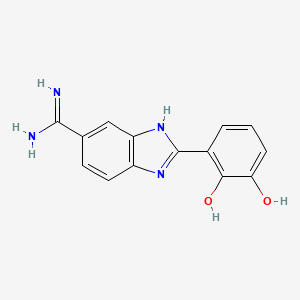
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
